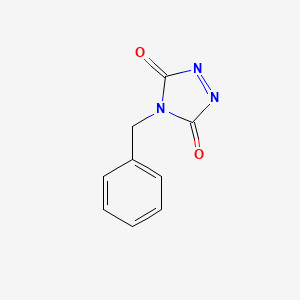
4-(Pyridin-2-ylmethyl)phenol
Overview
Description
4-(Pyridin-2-ylmethyl)phenol is a chemical compound with the molecular formula C12H11NO. It has a molecular weight of 185.23 . The IUPAC name for this compound is 4-(pyridin-2-ylmethyl)phenol .
Molecular Structure Analysis
The InChI code for 4-(Pyridin-2-ylmethyl)phenol is 1S/C12H11NO/c14-12-6-4-10(5-7-12)9-11-3-1-2-8-13-11/h1-8,14H,9H2 . This indicates the specific arrangement of atoms in the molecule.Physical And Chemical Properties Analysis
4-(Pyridin-2-ylmethyl)phenol has a melting point of 132-133 degrees Celsius . It has a molecular weight of 185.23 .Scientific Research Applications
1. Synthesis of Biologically Important Alkylaminophenol Compounds A 2-((4-(hydroxymethyl)phenyl)(pyrrolidin-1-yl)methyl)phenol molecule, which is a biologically important alkylaminophenol compound, can be synthesized using 4-(Pyridin-2-ylmethyl)phenol . This compound is synthesized by the Petasis reaction .
Spectroscopic Studies
The structural analysis of the molecule synthesized from 4-(Pyridin-2-ylmethyl)phenol is performed by FTIR, 1H, 13C NMR, and UV-Vis spectrometry . These spectroscopic studies are supported by computational spectral studies .
Quantum Chemical Calculations
The structural properties and quantum chemical calculations of the molecule synthesized from 4-(Pyridin-2-ylmethyl)phenol are carried out using the density functional theory (DFT) at the B3LYP and B3PW91 level with a 6-311++G (d, p) basis set .
Nonlinear Optical (NLO) Analysis
The molecule synthesized from 4-(Pyridin-2-ylmethyl)phenol is also used for NLO analysis . The NLO properties of the molecule are investigated using both theoretical and experimental methods .
Anti-Fibrosis Activity
Some derivatives of 4-(Pyridin-2-ylmethyl)phenol have been found to present better anti-fibrotic activities than Pirfenidone and Bipy55′DC . These compounds effectively inhibited the expression of collagen, and the content of hydroxyproline in cell culture medium in vitro .
Drug Development
The molecule synthesized from 4-(Pyridin-2-ylmethyl)phenol can be used as a drug active substance . The discovery of new compounds having the antiproliferative action against cancer cells is very important .
Mechanism of Action
Target of Action
The primary target of 4-(Pyridin-2-ylmethyl)phenol is the Mitogen-activated protein kinase 14 (MAPK14) . MAPK14 is a serine/threonine kinase which acts as an essential component of the MAP kinase signal transduction pathway .
Mode of Action
It is known that the compound interacts with its target, mapk14, leading to changes in the cell . The specifics of this interaction and the resulting changes are still under investigation.
Biochemical Pathways
It is known that mapk14 plays an important role in various cellular processes, including inflammation, cell growth, and apoptosis . Therefore, it can be inferred that 4-(Pyridin-2-ylmethyl)phenol, through its interaction with MAPK14, may influence these pathways.
Result of Action
Given its interaction with mapk14, it can be inferred that the compound may have an impact on cellular processes such as inflammation, cell growth, and apoptosis .
properties
IUPAC Name |
4-(pyridin-2-ylmethyl)phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO/c14-12-6-4-10(5-7-12)9-11-3-1-2-8-13-11/h1-8,14H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYKBHPFNYWJDFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CC2=CC=C(C=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10345313 | |
| Record name | 4-(2-Pyridinylmethyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10345313 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
58498-11-6 | |
| Record name | 4-(2-Pyridinylmethyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10345313 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(pyridin-2-ylmethyl)phenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![N-[2-(1,3-benzodioxol-5-yl)ethyl]acetamide](/img/structure/B3054073.png)



![1,9-Dihydropyrimido[5,4-g]pteridine-2,4,6,8-tetrone](/img/no-structure.png)

![Benzo[b]thiophen-5(4H)-one, 6,7-dihydro-](/img/structure/B3054084.png)
![1-[(2R,4S)-4-Hydroxy-5-methylideneoxolan-2-yl]pyrimidine-2,4(1H,3H)-dione](/img/structure/B3054085.png)